molecular formula C13H17NO4 B13710517 Methyl 1-oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Methyl 1-oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate

Cat. No.: B13710517
M. Wt: 251.28 g/mol
InChI Key: JRWQJZGOGNTXGY-UHFFFAOYSA-N
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Description

Methyl 1-oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate is a complex organic compound with a unique structure that includes an epoxyisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This step involves the cyclization of a suitable precursor to form the isoindole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate is unique due to its specific structural features, such as the epoxyisoindole core and the presence of multiple functional groups

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-oxo-3-propan-2-yl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate

InChI

InChI=1S/C13H17NO4/c1-7(2)14-6-13-5-4-8(18-13)9(12(16)17-3)10(13)11(14)15/h4-5,7-10H,6H2,1-3H3

InChI Key

JRWQJZGOGNTXGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)OC

Origin of Product

United States

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